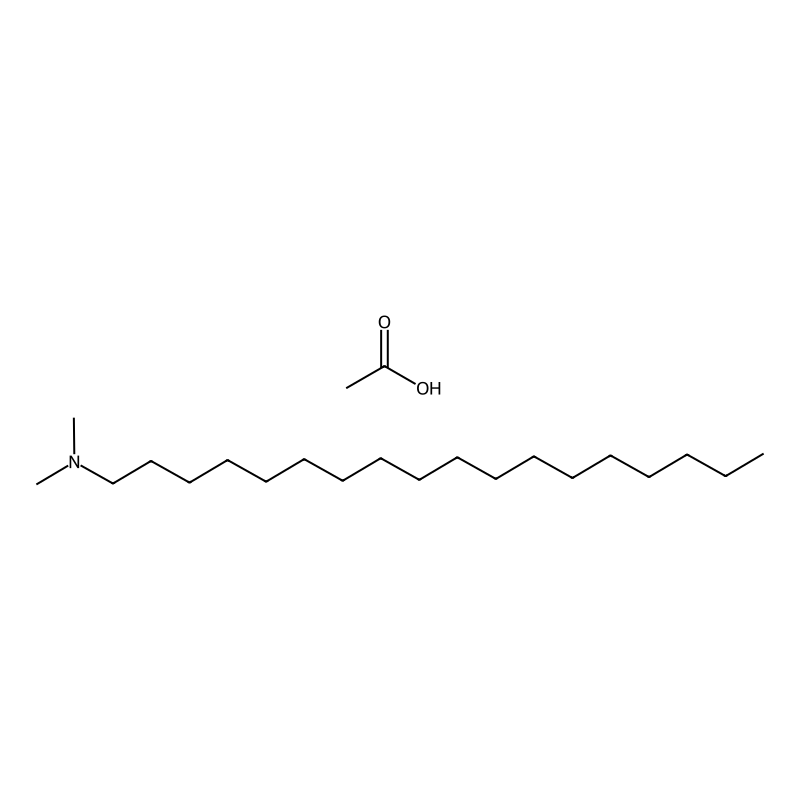

Dimethyl(octadecyl)ammonium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ion-Pair Chromatography

DOAAC acts as an ion-pairing agent in ion-pair chromatography (IPC) []. In this technique, DOAAC forms ion pairs with negatively charged analytes, enhancing their retention on a reversed-phase chromatography column. This allows for the separation and analysis of diverse biomolecules, including pharmaceuticals, nucleotides, and amino acids [, ].

Surface Modification

DOAAC can modify the surface properties of various materials []. It can impart a positive charge to the surface, making it hydrophilic (water-attracting) and promoting the adsorption of negatively charged biomolecules []. This ability finds applications in biosensing, cell culture, and drug delivery research [, ].

Dimethyl(octadecyl)ammonium acetate is a quaternary ammonium compound characterized by its molecular formula and a molecular weight of 357.6 g/mol. This compound typically appears as a white solid and is known for its surfactant properties, which make it useful in various applications, particularly in research and industrial settings. It is synthesized from dimethyl(octadecyl)amine and acetic acid, resulting in a compound that exhibits both hydrophobic and hydrophilic characteristics due to its long alkyl chain and quaternary ammonium structure .

- Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl(octadecyl)amine and acetic acid.

- Formation of Complexes: The acetate ion can interact with various anions to form salts, which can be useful in modifying its solubility and reactivity.

- Reactions with Anionic Surfactants: It can form mixed micelles with anionic surfactants, enhancing its surfactant properties.

These reactions are crucial for understanding the behavior of dimethyl(octadecyl)ammonium acetate in different environments, particularly in biological and industrial applications.

Quaternary ammonium compounds, including dimethyl(octadecyl)ammonium acetate, are known for their antimicrobial properties. Research indicates that they exhibit efficacy against a variety of pathogens, making them valuable in disinfectants and antiseptics. Their mode of action typically involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that these compounds are poorly absorbed through the skin or gastrointestinal tract, minimizing systemic toxicity while still providing local antimicrobial effects .

The synthesis of dimethyl(octadecyl)ammonium acetate generally involves the following steps:

- Preparation of Dimethyl(octadecyl)amine: This can be achieved by reacting octadecylamine with formaldehyde and methanol.

- Acetylation: The resulting dimethyl(octadecyl)amine is then reacted with acetic acid under controlled conditions to produce dimethyl(octadecyl)ammonium acetate.

- Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity level, typically around 95% .

Dimethyl(octadecyl)ammonium acetate has several applications across various fields:

- Surfactant: Used in formulations for cleaning products due to its ability to reduce surface tension.

- Antimicrobial Agent: Employed in disinfectants and antiseptics for its effectiveness against bacteria and fungi.

- Emulsifier: Utilized in cosmetic formulations to stabilize emulsions.

- Research

Interaction studies involving dimethyl(octadecyl)ammonium acetate often focus on its behavior in biological systems and its interactions with other chemicals:

- Micelle Formation: It can form mixed micelles with other surfactants, enhancing solubility and stability in formulations.

- Biocompatibility Assessments: Studies evaluate its safety profile when used in biomedical applications, particularly regarding cytotoxicity and irritation potential.

- Complexation Studies: Research explores how it interacts with various ions and molecules, influencing its efficacy as a surfactant or antimicrobial agent .

Dimethyl(octadecyl)ammonium acetate shares structural features with several other quaternary ammonium compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl(dodecyl)ammonium bromide | C_{14}H_{30}BrN | Shorter alkyl chain; commonly used as a disinfectant |

| Benzalkonium chloride | C_{22}H_{38}ClN | Contains aromatic ring; used extensively as a preservative |

| Dodecyltrimethylammonium bromide | C_{15}H_{34}BrN | Shorter chain; often used in biological assays |

Dimethyl(octadecyl)ammonium acetate is unique due to its longer alkyl chain (octadecyl), which enhances its hydrophobic properties compared to shorter-chain analogs. This characteristic contributes to its effectiveness as a surfactant and antimicrobial agent.